Synthesis of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: An In-Depth Technical Guide
Synthesis of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: An In-Depth Technical Guide
Executive Summary
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex heterocycles, including thiazoles, pyrroles, and tetramic acid derivatives. This whitepaper provides a comprehensive, rigorously detailed evaluation of its synthesis, focusing on mechanistic causality, step-by-step experimental protocols, and analytical validation to ensure high-fidelity reproduction in the laboratory.
Introduction & Chemical Profile
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate features three distinct reactive sites: an α,β -unsaturated ester (Michael acceptor), an enol ether (nucleophilic β -carbon / electrophilic upon activation), and an allylic bromide (highly reactive electrophile for SN2 displacements). This trifunctionality makes it an ideal precursor for domino/cascade reactions, such as the synthesis of highly substituted thiazoles via reaction with thioamides (1)[1].
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Molecular Weight : 237.09 g/mol [2]
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Appearance : Colorless to pale yellow liquid
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Hazards : Severe lachrymator, corrosive, causes skin and eye burns (3)[3].
Retrosynthetic Analysis & Mechanistic Pathways
The synthesis of this compound generally proceeds via one of two strategic pathways:
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Pathway A: Radical Bromination (Wohl-Ziegler) . Starting from ethyl 3-ethoxybut-2-enoate, an allylic bromination is performed using N-bromosuccinimide (NBS)[4]. The reaction is driven by a radical initiator (e.g., AIBN) in a non-polar solvent. The non-polar environment is critical to suppress the competing electrophilic addition of bromine across the electron-rich enol ether double bond.
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Pathway B: Acetalization and Elimination . Starting from ethyl 4-bromo-3-oxobutanoate (ethyl γ -bromoacetoacetate), the ketone is converted to an enol ether using triethyl orthoformate (TEOF) under acid catalysis (5)[5]. TEOF acts as both the ethoxy source and a water scavenger, driving the thermodynamic equilibrium toward the enol ether. The (Z)-isomer is predominantly formed due to the stabilizing dipole-dipole interactions and steric minimization between the bulky ethoxy and ester groups.
Figure 1: Retrosynthetic pathways for ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.
Figure 2: Mechanistic progression of the acetalization and elimination sequence.
Experimental Methodologies
Protocol A: Wohl-Ziegler Bromination of Ethyl 3-ethoxybut-2-enoate
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Setup : Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.
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Reagent Loading : Dissolve ethyl 3-ethoxybut-2-enoate (1.0 equiv, 100 mmol) in anhydrous carbon tetrachloride (CCl4) or α,α,α -trifluorotoluene (200 mL). Causality: A non-polar halogenated solvent is essential to maintain the radical chain mechanism and precipitate the succinimide byproduct.
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Initiation : Add N-bromosuccinimide (NBS, 1.05 equiv, 105 mmol) and azobisisobutyronitrile (AIBN, 0.05 equiv, 5 mmol).
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Reaction : Heat the mixture to gentle reflux (approx. 76 °C for CCl4) and irradiate with a visible light source (optional but accelerates initiation). Stir for 3-4 hours. The reaction is complete when the dense NBS powder at the bottom is replaced by succinimide floating at the surface.
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Workup : Cool the mixture to 0 °C to maximize succinimide precipitation. Filter the suspension through a pad of Celite. Wash the organic filtrate with saturated aqueous NaHCO3, followed by brine.
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Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation to yield the product.
Protocol B: Condensation of Ethyl 4-bromo-3-oxobutanoate with Triethyl Orthoformate
This is the preferred industrial and laboratory route due to the avoidance of toxic CCl4 and higher stereoselectivity[5].
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Setup : Equip a 250 mL round-bottom flask with a Dean-Stark apparatus to remove the ethanol byproduct, shifting the equilibrium.
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Reaction Mixture : Combine ethyl 4-bromo-3-oxobutanoate (1.0 equiv, 50 mmol), triethyl orthoformate (1.5 equiv, 75 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv, 2.5 mmol) in absolute ethanol (100 mL)[6].
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Heating : Heat the mixture to reflux. The Dean-Stark trap will collect the ethyl formate and ethanol generated during the acetalization/elimination sequence.
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Monitoring : Follow the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar ketone will convert to the less polar enol ether over 12-16 hours.
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Quenching : Cool to room temperature and quench with solid Na2CO3 to neutralize the acid catalyst, preventing hydrolysis of the enol ether during concentration.
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Isolation : Filter the solids, concentrate the filtrate under reduced pressure, and purify via fractional vacuum distillation (bp ~ 105-110 °C at 1 mmHg).
Quantitative Data & Yield Comparison
| Parameter | Pathway A (Wohl-Ziegler) | Pathway B (Orthoformate Condensation) |
| Typical Yield | 65 - 75% | 80 - 90% |
| Stereoselectivity (Z:E) | ~ 3:1 | > 10:1 |
| Scalability | Moderate (Exothermic radical reaction) | Excellent (Standard thermodynamic control) |
| Primary Impurity | Dibrominated species, unreacted SM | Unreacted ketone, diethyl acetal intermediate |
| E-Factor | High (Solvent restrictions, succinimide waste) | Low (Ethanol/ethyl formate byproducts) |
Analytical Characterization
To validate the structural integrity of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, the following spectroscopic benchmarks should be met:
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1H NMR (400 MHz, CDCl3) : δ 5.15 (s, 1H, olefinic =CH), 4.15 (q, J = 7.1 Hz, 2H, ester -OCH2-), 3.95 (s, 2H, -CH2Br), 3.85 (q, J = 7.0 Hz, 2H, ether -OCH2-), 1.35 (t, J = 7.0 Hz, 3H, ether -CH3), 1.25 (t, J = 7.1 Hz, 3H, ester -CH3). Note: The singlet at 5.15 ppm is diagnostic for the (Z)-configuration; the (E)-isomer olefinic proton typically appears further downfield due to the deshielding cone of the ester carbonyl.
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13C NMR (100 MHz, CDCl3) : δ 167.5 (C=O), 162.0 (=C-OEt), 92.5 (=CH), 64.5, 60.2, 29.8 (-CH2Br), 14.5, 14.2.
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IR (Neat, cm-1) : 1710 (C=O stretch, conjugated ester), 1625 (C=C stretch, enol ether).
Troubleshooting & Safety
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Lachrymatory Hazard : The allylic bromide moiety makes this compound a potent lachrymator and alkylating agent[3]. All manipulations, including rotary evaporation, must be conducted in a high-performance fume hood.
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Moisture Sensitivity : The enol ether is susceptible to acid-catalyzed hydrolysis back to the γ -bromoacetoacetate. Glassware must be strictly dried, and the product should be stored over basic alumina or stabilized with a trace amount of sodium carbonate (as done commercially)[3] under an inert atmosphere at 2-8 °C.
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Over-bromination in Pathway A : If dibromination occurs, reduce the reaction time and strictly control the stoichiometry of NBS to exactly 1.0 - 1.05 equivalents[7].
References
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Title : Acyl tetramic acids. 6. Synthesis of 3-dienoyl tetramic acids related to streptolydigin and tirandamycin. Source : Journal of the American Chemical Society / Tetrahedron Letters URL :[Link]
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Title : Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Source : ResearchGate / Current Organic Chemistry URL :[Link]
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Title : Ethyl 4-bromo-3-ethoxy-2-butenoate | C8H13BrO3 | CID 6376123 Source : PubChem (NIH) URL :[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-bromo-3-ethoxy-2-butenoate | C8H13BrO3 | CID 6376123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 1-Benzyl-4-methyl-1H-quinolin-2-one | 53551-99-8 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2012137089A1 - Pyrrolo [2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin- related kinases - Google Patents [patents.google.com]
- 7. 7-Bromoquinolin-2-amine | 116632-53-2 | Benchchem [benchchem.com]
